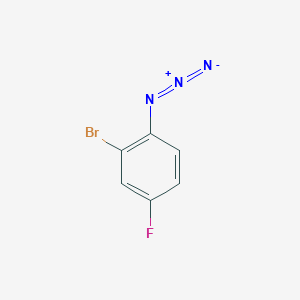

1-Azido-2-bromo-4-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

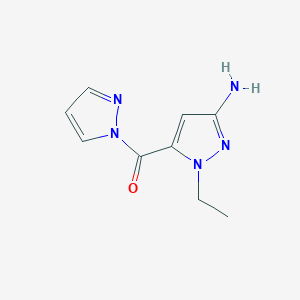

1-Azido-2-bromo-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of 4-Fluorobromobenzene, a similar compound, is achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .

Molecular Structure Analysis

The molecular formula of this compound is C6H4BrN3 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

科学的研究の応用

Synthesis of Triazole Derivatives

1-Azido-2-bromo-4-fluorobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing potential inhibitory activity against acidic corrosion of steels. These derivatives were synthesized using a conventional click chemistry approach, establishing optimal experimental conditions for this process. The corrosion inhibiting properties of these compounds were determined through electrochemical techniques, highlighting their potential in corrosion protection applications (Negrón-Silva et al., 2013).

Magnetic Materials and Coordination Polymers

Moreover, this compound plays a role in the development of magnetic materials and coordination polymers. One study reported the use of benzoate derivatives with varying numbers of non-coordinated fluoro-substituents to synthesize new azido-copper coordination polymers. These polymers were structurally and magnetically investigated, revealing differences in magnetic properties due to fine-tuned structures. Such research underscores the compound's utility in exploring new materials with potential applications in magnetic data storage and sensors (Liu et al., 2017).

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis, this compound has been employed as a precursor or intermediate in various synthetic routes. For example, it has been used in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. This method leverages phase transfer and ion-pair mediated reactions, demonstrating the compound's versatility in enabling stereoselective synthesis (Gomes & Corey, 2019).

作用機序

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Azides are known to participate in click chemistry reactions, bromides can act as leaving groups in nucleophilic substitution reactions, and fluorides can modulate the properties of aromatic rings .

Biochemical Pathways

Compounds with similar structures are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of a fluorine atom can often improve the metabolic stability and bioavailability of a compound .

Result of Action

Without specific studies, it’s difficult to predict the exact molecular and cellular effects of 1-Azido-2-bromo-4-fluorobenzene. The azide group can potentially be used for bioconjugation, allowing the compound to be attached to other molecules or surfaces .

Safety and Hazards

1-Bromo-4-fluorobenzene, a similar compound, is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Relevant Papers

The paper by Smalley, R. K. and Suschitzky, H. published in the Journal of the Chemical Society, 5922-5925 (1964) is relevant to this compound .

特性

IUPAC Name |

1-azido-2-bromo-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSXPJOTBZLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)